molecular formula C21H26N2O3 B3526075 METHYL 2-{[(2,6-DIISOPROPYLANILINO)CARBONYL]AMINO}BENZOATE

METHYL 2-{[(2,6-DIISOPROPYLANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B3526075
M. Wt: 354.4 g/mol
InChI Key: APLFHTPCAPYLQS-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,6-diisopropylanilino)carbonyl]amino}benzoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2,6-diisopropylanilino)carbonyl]amino}benzoate typically involves the reaction of 2,6-diisopropylaniline with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,6-diisopropylanilino)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(2,6-diisopropylanilino)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-{[(2,6-diisopropylanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(methylamino)carbonyl]amino}benzoate
  • 2,6-Diisopropylaniline

Comparison

Methyl 2-{[(2,6-diisopropylanilino)carbonyl]amino}benzoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-13(2)15-10-8-11-16(14(3)4)19(15)23-21(25)22-18-12-7-6-9-17(18)20(24)26-5/h6-14H,1-5H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLFHTPCAPYLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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